molecular formula C19H14N4O4 B4370709 4-(1,3-benzodioxol-5-yl)-11,13-dimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene-6-carboxylic acid

4-(1,3-benzodioxol-5-yl)-11,13-dimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene-6-carboxylic acid

Cat. No.: B4370709
M. Wt: 362.3 g/mol
InChI Key: PJBNXBKVUPREBI-UHFFFAOYSA-N
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Description

2-(1,3-benzodioxol-5-yl)-8,10-dimethylpyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidine-4-carboxylic acid is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure that combines a benzodioxole moiety with a pyridopyrazolopyrimidine core. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzodioxol-5-yl)-8,10-dimethylpyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidine-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclocondensation of 5-amino-3-hetarylpyrazole with malonic acid under specific conditions . The reaction conditions often require the use of catalysts such as POCl3 in the presence of pyridine to achieve higher yields .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability. This might include the use of continuous flow reactors and automated synthesis techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-benzodioxol-5-yl)-8,10-dimethylpyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Common in aromatic compounds, substitution reactions can introduce new substituents into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups like halogens or alkyl groups.

Scientific Research Applications

2-(1,3-benzodioxol-5-yl)-8,10-dimethylpyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidine-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1,3-benzodioxol-5-yl)-8,10-dimethylpyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating various biological pathways . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(1,3-benzodioxol-5-yl)-8,10-dimethylpyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidine-4-carboxylic acid apart is its unique combination of a benzodioxole moiety with a pyridopyrazolopyrimidine core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

4-(1,3-benzodioxol-5-yl)-11,13-dimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4O4/c1-9-5-10(2)20-17-16(9)18-21-12(7-13(19(24)25)23(18)22-17)11-3-4-14-15(6-11)27-8-26-14/h3-7H,8H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJBNXBKVUPREBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=NN3C(=CC(=NC3=C12)C4=CC5=C(C=C4)OCO5)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(1,3-benzodioxol-5-yl)-11,13-dimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene-6-carboxylic acid
Reactant of Route 2
Reactant of Route 2
4-(1,3-benzodioxol-5-yl)-11,13-dimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene-6-carboxylic acid
Reactant of Route 3
4-(1,3-benzodioxol-5-yl)-11,13-dimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene-6-carboxylic acid
Reactant of Route 4
4-(1,3-benzodioxol-5-yl)-11,13-dimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene-6-carboxylic acid
Reactant of Route 5
4-(1,3-benzodioxol-5-yl)-11,13-dimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene-6-carboxylic acid
Reactant of Route 6
Reactant of Route 6
4-(1,3-benzodioxol-5-yl)-11,13-dimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene-6-carboxylic acid

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